molecular formula C18H21NO3 B7791084 N-Methylcoclaurine

N-Methylcoclaurine

Cat. No. B7791084
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methylcoclaurine is a natural product found in Mus musculus, Fumaria capreolata, and other organisms with data available.

Scientific Research Applications

  • Alkaloid Biosynthesis :

    • N-Methylcoclaurine is incorporated into isotetrandrine in Cocculus laurifolius, demonstrating specific utilization and supporting the intermolecular oxidative coupling hypothesis (Bhakuni, Singh, & Jain, 1980).
    • As a precursor in the biosynthesis of benzylisoquinoline alkaloids, it's involved in pathways leading to various pharmacologically active compounds including muscle relaxants and antimicrobial agents (Pauli & Kutchan, 1998).
  • Enzyme Activity :

    • Enzymes specifically targeting N-Methylcoclaurine have been studied, revealing that only certain configurations of the compound are methylated, highlighting its role in the specificity of metabolic pathways (Loeffler, Deus-Neumann, & Zenk, 1995).
  • Gene Expression & Functional Studies :

    • Studies have identified and characterized genes like CYP80B1 associated with its 3'-hydroxylation, an important step in the biosynthesis of central alkaloidal intermediates (Pauli & Kutchan, 1998).
    • Investigations into genes responsible for the biosynthesis of various benzylisoquinoline alkaloids, including those deriving from N-Methylcoclaurine, have been used to understand and potentially manipulate plant alkaloid production for medical applications (Gurkok et al., 2016).
  • Medical Applications :

    • It is involved in the biosynthesis of bisbenzylisoquinoline alkaloids with histamine release inhibition activity, indicating potential applications in allergy and immune response modulation (Nakamura et al., 1992).
    • The derivatives of N-Methylcoclaurine have been studied in opioid receptor affinity and behavioral studies, suggesting applications in CNS disorders treatment (Kumarihamy et al., 2015).

properties

IUPAC Name

1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methylcoclaurine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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